molecular formula C13H12F3NO3S B2965238 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 538338-37-3

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2965238
CAS No.: 538338-37-3
M. Wt: 319.3
InChI Key: ITEDNMXVXYBTDZ-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is an acetamide derivative featuring two distinct substituents: a 1,1-dioxido-2,3-dihydrothiophen-3-yl (tetrahydrothiophene dioxide) group and a 3-(trifluoromethyl)phenyl moiety.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO3S/c1-9(18)17(12-5-6-21(19,20)8-12)11-4-2-3-10(7-11)13(14,15)16/h2-7,12H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEDNMXVXYBTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticonvulsant properties and interactions with various biological targets.

  • IUPAC Name : this compound
  • Molecular Formula : C16H14F3N2O4S
  • Molecular Weight : 330.36 g/mol
  • CAS Number : 2923008-98-2

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds similar to this compound. The following table summarizes relevant findings from various research studies:

CompoundTest ModelDose (mg/kg)ActivityReference
This compoundMES Seizures100Active
2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylacetamideMES Seizures100Inactive
N-(3-trifluoromethyl)anilidesMES Seizures30, 100, 300Active in various models

In a study focusing on the structure–activity relationship (SAR), it was found that modifications at the anilide moiety significantly influenced anticonvulsant activity. Specifically, compounds featuring a trifluoromethyl group demonstrated enhanced efficacy in maximal electroshock (MES) seizure models compared to other substituents .

The anticonvulsant activity of this compound is believed to involve modulation of neuronal voltage-sensitive sodium channels. In vitro studies indicated that certain derivatives acted as moderate binders to these channels, which are crucial for the propagation of action potentials in neurons .

Case Studies

A notable case study involved testing a series of N-substituted acetamides for their anticonvulsant properties. The study employed both standard MES and pentylenetetrazole (PTZ) models in mice. The results indicated that compounds with specific structural features—such as the trifluoromethyl substitution—exhibited significant protective effects against seizures .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 3-(trifluoromethyl)phenyl group in the target compound distinguishes it from analogs with alternative aryl substituents:

  • This substitution may reduce lipophilicity (logP) due to the polar methoxy moiety.

Key Finding : The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to methoxy or fluoro analogs, which may improve blood-brain barrier penetration in CNS-targeted therapies .

Modifications to the Dihydrothiophene Dioxide Moiety

  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide (): Replacement of the 3-(trifluoromethyl)phenyl group with a thiazolidinone-containing side chain introduces hydrogen-bonding capacity, likely altering target selectivity toward enzymes like cyclooxygenase or kinases.

Key Finding : The dihydrothiophene dioxide moiety in the target compound provides a rigid, polar scaffold that balances solubility and steric demands, unlike more flexible or reactive analogs .

Pharmacological Comparisons

highlights the importance of trifluoromethyl substitutions in N-aryl acetamides for binding affinity at the PCP site of NMDA receptors. For example:

  • N'-(3-(Trifluoromethyl)phenyl) derivatives showed higher affinity than methylthio-substituted analogs. However, substitutions at the 5- or 6-positions of the phenyl ring (e.g., bromo, fluoro) further modulated activity, with 6-fluoro providing optimal results.
  • Contrast : In some cases, trifluoromethyl groups reduced affinity when paired with bulky substituents (e.g., 5-trifluoromethyl in ), emphasizing the need for precise substitution patterns.

Key Finding : The 3-(trifluoromethyl)phenyl group in the target compound occupies a strategic position for maintaining high binding affinity, as meta-substitution avoids steric clashes observed in ortho- or para-substituted analogs .

Data Tables

Table 1: Structural and Pharmacological Comparison of Selected Analogs

Compound Name Substituents Molecular Formula Molecular Weight Key Pharmacological Property Reference
Target Compound 3-(Trifluoromethyl)phenyl C₁₄H₁₃F₃NO₃S 332.3 High lipophilicity, CNS potential
N-(3-methoxyphenyl) analog 3-Methoxyphenyl C₁₄H₁₅NO₄S 301.3 Reduced metabolic stability
N-(4-fluorophenyl)-2-(thiophen-2-yl) analog 4-Fluorophenyl, thiophene C₁₆H₁₄FNO₃S₂ 351.4 Moderate solubility, enzyme inhibition
N-(3-(Trifluoromethyl)phenyl)-2-(benzothiazole) analog () Benzothiazole, 3-(trifluoromethyl) C₁₆H₁₀F₃N₃O₂S 389.3 High affinity for kinase targets

Research Findings and Mechanistic Insights

  • Metabolic Stability: Sulfone groups in the dihydrothiophene dioxide ring resist oxidative metabolism, extending half-life compared to non-sulfonated analogs (e.g., thiophene derivatives in ) .
  • Synthetic Accessibility : Microwave-assisted synthesis (e.g., ) improves yields for trifluoromethyl-containing acetamides, suggesting scalable routes for the target compound .

Q & A

Q. What synthetic strategies are effective for constructing the 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety in this compound?

The synthesis of the sulfone-containing dihydrothiophene ring often involves cyclization of thioether precursors followed by oxidation. For example, POCl₃-mediated cyclization has been employed in analogous systems to form heterocyclic cores, with subsequent oxidation using H₂O₂ or m-CPBA to introduce the sulfone group . Key challenges include controlling regioselectivity during cyclization and avoiding over-oxidation. Optimization of reaction temperature (e.g., 0–5°C for oxidation steps) and solvent polarity (e.g., dichloromethane or THF) is critical for yield improvement .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Multimodal spectroscopic characterization is essential:

  • IR spectroscopy confirms the presence of carbonyl (C=O, ~1680–1720 cm⁻¹) and sulfone (S=O, ~1150–1300 cm⁻¹) groups.
  • ¹H/¹³C NMR identifies the dihydrothiophen ring protons (δ 3.2–4.0 ppm for CH₂ groups) and the trifluoromethylphenyl moiety (δ 7.4–7.8 ppm for aromatic protons).
  • HRMS (ESI) provides exact mass verification (e.g., calculated [M+H]⁺ for C₁₃H₁₂F₃NO₃S: 334.0521) .

Q. What are common impurities encountered during synthesis, and how can they be resolved?

Byproducts often arise from incomplete cyclization or sulfone oxidation. Reverse-phase HPLC with a C-18 column (gradient: 10–90% acetonitrile in H₂O + 0.1% TFA) effectively separates unreacted intermediates. For persistent impurities, recrystallization using ethanol/water (7:3 v/v) improves purity .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

The -CF₃ group is strongly electron-withdrawing, polarizing the adjacent phenyl ring and enhancing electrophilic substitution resistance. Computational studies (DFT at B3LYP/6-31G*) show a 12–15% increase in aromatic ring electron deficiency compared to non-fluorinated analogs, which may affect nucleophilic attack sites . Experimental validation via Hammett plots (using substituted phenyl derivatives) could quantify electronic effects on reaction kinetics.

Q. What methodologies are recommended for assessing metabolic stability in vitro?

  • Hepatic microsome assays (human or rat) with LC-MS/MS monitoring identify primary metabolites. Incubation conditions: 1 mg/mL microsomal protein, NADPH regeneration system, 37°C, 0–60 min sampling.
  • Phase I metabolites (e.g., hydroxylation at the dihydrothiophen ring) are common due to sulfone-directed CYP450 activity. Use stable isotope labeling (e.g., ¹³C-acetamide) to trace metabolic pathways .

Q. How can researchers resolve contradictions in reported reaction yields for similar acetamide derivatives?

Discrepancies often stem from solvent purity or catalyst批次 variations. Systematic DOE (Design of Experiments) approaches vary parameters like POCl₃ stoichiometry (1.2–2.0 eq.) and reaction time (2–24 hrs). For example, reports 65–78% yields using POCl₃, while other methods may require additives like DIPEA to stabilize intermediates. Cross-validation via in situ FTIR monitoring of reaction progress is advised .

Q. What strategies are effective for studying protein targets of this compound in cellular models?

  • Photoaffinity labeling : Incorporate a diazirine moiety into the acetamide backbone for UV-induced crosslinking with target proteins.
  • Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate binding partners, followed by LC-MS/MS identification .
  • SPR (Surface Plasmon Resonance) : Immobilize recombinant proteins (e.g., kinases) to measure binding kinetics (KD, kon/koff) .

Methodological Challenges and Solutions

Q. How can the compound’s stability under physiological conditions be optimized?

  • pH stability : Conduct accelerated degradation studies (pH 1–9 buffers, 37°C). The sulfone group may hydrolyze at pH > 8; formulation in citrate buffers (pH 5–6) is recommended.
  • Light sensitivity : Store lyophilized samples in amber vials at -20°C to prevent photodegradation of the trifluoromethylphenyl group .

Q. What analytical approaches distinguish stereoisomers in derivatives of this compound?

Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers using hexane/isopropanol (85:15) mobile phase. Confirm configurations via X-ray crystallography or NOESY NMR .

Data Interpretation and Reproducibility

Q. How should researchers address variability in biological assay results across labs?

Standardize protocols using reference compounds (e.g., positive controls for kinase inhibition) and validate cell lines via STR profiling. For example, IC₅₀ discrepancies in cytotoxicity assays may arise from differences in ATP concentrations (fixed at 1 mM for consistency) .

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